molecular formula C12H16O3 B2887264 [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol CAS No. 2168820-69-5

[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol

Cat. No.: B2887264
CAS No.: 2168820-69-5
M. Wt: 208.257
InChI Key: KZISBPBKVCZZCH-UHFFFAOYSA-N
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Description

[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol is an organic compound with the molecular formula C12H16O3 It features an oxirane (epoxide) ring and a phenyl group substituted with an ethyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol typically involves the following steps:

    Etherification: The phenolic hydroxyl group can be etherified using an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Reduction: The final step involves the reduction of the intermediate compound to introduce the methanol group, which can be achieved using reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the oxirane ring or the phenyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl ring.

Scientific Research Applications

[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol involves its interaction with various molecular targets:

    Molecular Targets: The oxirane ring can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

    [2-(Oxiran-2-ylmethoxy)phenyl]methanol: Lacks the ethyl group, leading to different chemical and biological properties.

    [3-Ethyl-2-(methoxymethoxy)phenyl]methanol: Contains a methoxymethoxy group instead of the oxirane ring, affecting its reactivity and applications.

Uniqueness:

  • The presence of both the oxirane ring and the ethyl group in [3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol imparts unique chemical reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

[3-ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-9-4-3-5-10(6-13)12(9)15-8-11-7-14-11/h3-5,11,13H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZISBPBKVCZZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CO)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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